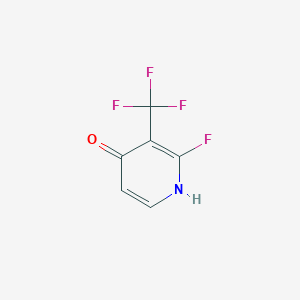

2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine

Übersicht

Beschreibung

2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H3F4NO. This compound is characterized by the presence of both fluorine and hydroxyl functional groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as vapor-phase reactions or continuous flow processes. These methods ensure higher yields and consistent quality, which are essential for large-scale applications in pharmaceuticals and agrochemicals .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atoms can be substituted with other functional groups such as amines or halogens.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

Pesticide Development : One of the primary applications of 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine is in the development of agrochemicals. Trifluoromethylpyridine derivatives are widely utilized as active ingredients in crop protection products. For instance, Fluazinam, a potent fungicide derived from trifluoromethylpyridine, demonstrates significant efficacy against various fungal pathogens . The compound's ability to modulate biological processes in pests makes it an essential tool for agricultural sustainability.

Table 1: Agrochemical Products Derived from Trifluoromethylpyridine

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Fluazinam | This compound | Fungicide |

| Flonicamid | 4-trifluoromethyl-substituted pyridine | Insecticide |

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide |

Pharmaceutical Applications

Drug Development : The pharmaceutical industry has recognized the potential of trifluoromethylpyridine derivatives for drug development. Several compounds containing this moiety are currently undergoing clinical trials or have received market approval. Notably, drugs that incorporate the trifluoromethyl group have shown enhanced metabolic stability and improved pharmacokinetic properties .

Case Study: Ubrogepant

Ubrogepant, an FDA-approved medication for migraine treatment, contains a trifluoromethyl group that contributes to its efficacy. The synthesis pathway includes several steps where trifluoromethylpyridine derivatives play a crucial role in achieving the desired pharmacological activity .

Table 2: FDA-Approved Drugs Containing Trifluoromethyl Group

| Drug Name | Indication | Year Approved |

|---|---|---|

| Ubrogepant | Migraine | 2020 |

| Alpelisib | Breast Cancer | 2020 |

| Travoprost | Glaucoma | 2001 |

Research indicates that compounds like this compound exhibit significant biological activities including antimicrobial and anticancer properties. The trifluoromethyl group enhances membrane penetration, allowing better interaction with biological targets such as enzymes and receptors . This property is crucial for modulating their functions, potentially leading to innovative therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with these targets, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Dichloro-3-(trifluoromethyl)pyridine

- 3-Bromo-5-(trifluoromethyl)pyridine

- 2-Fluoro-4-nitrobenzoic acid

Uniqueness

2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine is unique due to the combination of fluorine and hydroxyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .

Biologische Aktivität

2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C7H4F4N1O, is notable for its unique trifluoromethyl and hydroxy functional groups, which can significantly influence its interactions with biological targets.

- Molecular Formula: C7H4F4N1O

- Molecular Weight: 195.11 g/mol

- CAS Number: 1227594-14-0

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and analgesic effects.

Anti-inflammatory Activity

A study on similar pyridine derivatives demonstrated significant anti-inflammatory properties. Compounds with trifluoromethyl substitutions were shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The structure-activity relationship (SAR) analysis revealed that the introduction of electron-withdrawing groups like trifluoromethyl enhances COX-2 inhibition compared to COX-1, suggesting a targeted anti-inflammatory effect without affecting gastric mucosa as severely as non-selective COX inhibitors like indomethacin .

| Compound | COX-1 Inhibition (μM) | COX-2 Inhibition (μM) |

|---|---|---|

| Indomethacin | 6.74 | 9.17 |

| This compound | N/A | Estimated lower than indomethacin |

Analgesic Activity

In vivo studies have indicated that compounds similar to this compound exhibit antiallodynic effects in neuropathic pain models. For instance, derivatives of trifluoromethylpyridines have shown dose-dependent analgesic effects, highlighting their potential as therapeutic agents for chronic pain management .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in pain and inflammation pathways, such as COX enzymes.

- Receptor Interaction: It may interact with neurotransmitter receptors or ion channels involved in nociception, similar to other pyridine derivatives that act as TRPV1 antagonists .

Case Study 1: Anti-inflammatory Efficacy

A recent study evaluated several pyridine derivatives for their anti-inflammatory properties using a formalin-induced paw edema model. The results indicated that compounds with a trifluoromethyl group exhibited superior efficacy compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination enhances biological activity through increased receptor binding affinity .

Case Study 2: Neuropathic Pain Model

In another investigation, a series of trifluoromethylpyridine derivatives were tested in a chronic constriction injury (CCI) model of neuropathic pain. The results showed that these compounds significantly reduced allodynia and hyperalgesia, confirming their potential as analgesics .

Eigenschaften

IUPAC Name |

2-fluoro-3-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c7-5-4(6(8,9)10)3(12)1-2-11-5/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETWAIGEGHLJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.